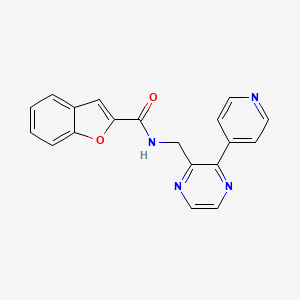
2-(4-fluorophenoxy)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-fluorophenoxy)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide, also known as FMI-41, is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Antipsychotic Potential and Dopamine Receptor Interaction
Research on compounds structurally related to the query has been conducted in the context of discovering novel antipsychotic agents. For instance, studies on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols have demonstrated antipsychotic-like profiles in behavioral animal tests. Notably, these compounds showed reduced spontaneous locomotion in mice without interacting with D2 dopamine receptors, a distinct profile compared to conventional antipsychotics (Wise et al., 1987).
VEGF-A Inhibition for Antiproliferative Effects
Another study focused on the synthesis and evaluation of benzophenone-thiazole derivatives, revealing their potent VEGF-A inhibitory and antiproliferative effects. Compounds with specific substituents demonstrated promising activity, highlighting the therapeutic potential in cancer treatment (Prashanth et al., 2014).
Hypoglycemic Activity
Research has also been conducted on derivatives with similar structural features for their hypoglycemic activity. Novel compounds synthesized and evaluated in animal models have shown significant activity, underscoring the potential for diabetes treatment (Nikaljea et al., 2012).
Imaging and Diagnostic Applications
Radioligands based on structurally related compounds have been developed for imaging purposes, such as mapping the peripheral benzodiazepine receptor with PET. These developments indicate the utility of such compounds in diagnostic imaging and potentially in the study of neurological diseases (Zhang et al., 2003).
Eigenschaften
IUPAC Name |
2-(4-fluorophenoxy)-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4/c1-24-16-6-2-13(3-7-16)18-10-15(22-26-18)11-21-19(23)12-25-17-8-4-14(20)5-9-17/h2-10H,11-12H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWKTKACATZUJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)COC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

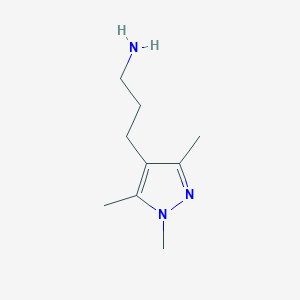
![(E)-4-(Dimethylamino)-N-[[2-(1-methylpyrazol-4-yl)oxolan-2-yl]methyl]but-2-enamide](/img/structure/B2359330.png)
![2-Chloro-1-(1-methyl-4,6,7,8-tetrahydropyrazolo[4,3-c]azepin-5-yl)propan-1-one](/img/structure/B2359331.png)
![N-[(3-Methyl-4-oxophthalazin-1-yl)methyl]prop-2-enamide](/img/structure/B2359333.png)
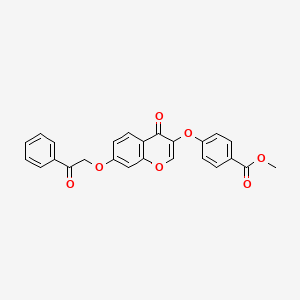

![1-Cyclohexyl-3-iodobicyclo[1.1.1]pentane](/img/structure/B2359336.png)
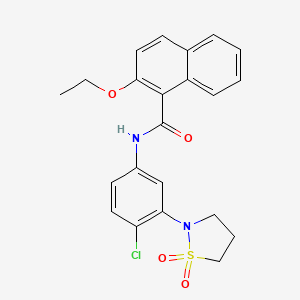
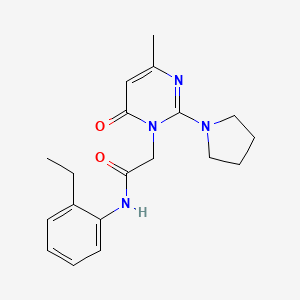
![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2359341.png)

